1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester

Descripción general

Descripción

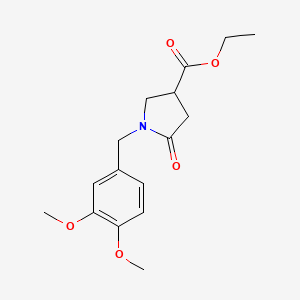

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a pyrrolidine ring, a benzyl group with methoxy substituents, and an ethyl ester functional group

Métodos De Preparación

The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Benzyl Group: The benzyl group with methoxy substituents is introduced through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, especially if the methoxy groups are activated under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that compounds similar to 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress-related diseases, making it a candidate for developing therapeutic agents aimed at conditions such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Preliminary studies have shown that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications.

Drug Development

The compound serves as a scaffold for designing new drugs. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound are being explored for their potential as selective inhibitors in cancer therapy.

In pharmacological studies, this compound is utilized to profile biological activities against various cell lines. This profiling aids in understanding the mechanisms of action and efficacy of new therapeutic agents derived from this compound.

Polymer Synthesis

The unique chemical structure of this ester allows it to be used in synthesizing novel polymers with specific properties. Research into biodegradable polymers has identified this compound as a potential monomer due to its ability to impart desirable mechanical and thermal properties.

Nanotechnology Applications

In nanotechnology, derivatives of this compound are being investigated for use in drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzyl group with methoxy substituents can participate in hydrophobic interactions, while the pyrrolidine ring can engage in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar compounds to 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester include:

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester: Differing only in the ester group, this compound has similar chemical properties but may exhibit different reactivity and solubility.

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid propyl ester: The longer alkyl chain in the ester group can affect the compound’s lipophilicity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid ethyl ester, with CAS number 96449-63-7, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, particularly focusing on its anticancer and antimicrobial activities.

- Molecular Formula : CHNO

- Molecular Weight : 307.34 g/mol

- Structure : The compound features a pyrrolidine ring with a carboxylic acid and an ethyl ester functional group, along with a dimethoxybenzyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through established organic synthesis methods. The details of these synthetic pathways are crucial for understanding the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. In particular, the compound has been evaluated against various cancer cell lines, including A549 human lung adenocarcinoma cells.

- In Vitro Studies :

- The compound was tested at a concentration of 100 µM for 24 hours using an MTT assay.

- Results indicated a structure-dependent anticancer activity. For instance, derivatives with specific substitutions exhibited reduced viability in A549 cells (64% and 61% viability for compounds with 4-chlorophenyl and 4-bromophenyl substitutions respectively) .

| Compound | Viability (%) | Notes |

|---|---|---|

| Base Compound | 78–86% | Weak anticancer activity |

| Compound with 4-chlorophenyl | 64% | Enhanced activity |

| Compound with 4-bromophenyl | 61% | Enhanced activity |

| Compound with 4-dimethylamino phenyl | Significant reduction in viability | Most potent activity observed |

Antimicrobial Activity

The antimicrobial properties of this compound were also assessed against multidrug-resistant pathogens.

- Pathogens Tested :

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Multidrug-resistant Pseudomonas aeruginosa

The results indicated promising antimicrobial activity, suggesting that derivatives of the pyrrolidine structure could serve as effective agents against resistant strains .

Case Studies

-

Case Study on Anticancer Efficacy :

- A study characterized various derivatives of the compound and their effects on A549 cells compared to standard chemotherapeutics like cisplatin. The findings showed that certain structural modifications significantly enhanced anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .

-

Case Study on Antimicrobial Resistance :

- Another study focused on the effectiveness of the compound against clinically significant pathogens. The results demonstrated that modifications in the chemical structure could lead to improved activity against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Q & A

Q. Basic: What are optimized synthetic routes for this compound?

Answer:

Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine precursors with 3,4-dimethoxybenzyl halides, followed by esterification. For example:

- Key Step : Cyclization under reflux using anhydrous solvents (e.g., p-xylene) to form the pyrrolidinone core, as seen in analogous syntheses .

- Purification : Recrystallization from ethanol or gradient column chromatography (hexane/ethyl acetate) improves yields.

Table 1. Reaction Optimization Variables

| Variable | Example () | Alternative Approaches |

|---|---|---|

| Solvent | p-Xylene (reflux) | DMF (microwave-assisted) |

| Catalyst | None specified | Lewis acids (e.g., ZnCl₂) |

| Reaction Time | 5–7 hours | Reduced via microwave heating |

| Yield | 70–85% after recrystallization | Improved via column chromatography |

Q. Basic: Which spectroscopic techniques confirm its structure and purity?

Answer:

- X-ray Crystallography : Resolves molecular geometry (e.g., triclinic crystal system, space group P1, as in related compounds) .

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the dimethoxy-benzyl group (δ 3.8–4.0 ppm for methoxy) and ester ethyl group (δ 1.2–1.4 ppm for CH₃).

- ¹³C NMR : Confirms lactam carbonyl (δ ~170 ppm) and ester carbonyl (δ ~165 ppm) .

- HPLC : Validates purity (>95%) using C18 columns and UV detection (λ = 254 nm) .

Q. Basic: How to troubleshoot low yields during purification?

Answer:

- Recrystallization : Use ethanol or methanol (as in ) for polar impurities .

- Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 3:1) to resolve ester byproducts.

- pH Adjustment : Acidic workup (pH 4–5) precipitates carboxylic acid intermediates, reducing side reactions.

Q. Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?

Answer:

- Chiral HPLC : Separates enantiomers using Chiralpak® columns (e.g., AD-H) and isopropanol/n-hexane mobile phases .

- X-ray Analysis : Determines absolute configuration (e.g., ’s triclinic system with Z′ = 1) .

- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents).

Q. Advanced: What mechanistic insights exist for the lactam cyclization step?

Answer:

- Kinetic Studies : Vary reaction time and temperature (e.g., ’s 5–7 hour reflux) to identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation into the lactam carbonyl.

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for cyclization pathways.

Q. Advanced: How to evaluate bioactivity using in vitro assays?

Answer:

- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination.

- SAR Studies : Modify the benzyl or ester groups (e.g., ’s benzodioxole derivatives) to correlate structure and activity .

Q. Advanced: How to model target interactions computationally?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., PDB: 1ATP).

- MD Simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories.

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., lactam carbonyl) using Schrödinger’s Phase.

Q. Advanced: How to address contradictory regioselectivity data in analogues?

Answer:

- Comparative Synthesis : Vary substituents (e.g., methoxy vs. nitro groups) to test electronic effects ( vs. 17) .

- NMR Analysis : HSQC/HMBC maps coupling to distinguish regioisomers.

- Computational NBO Analysis : Evaluates charge distribution directing reactivity (e.g., electron-deficient benzyl groups).

Propiedades

IUPAC Name |

ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-22-16(19)12-8-15(18)17(10-12)9-11-5-6-13(20-2)14(7-11)21-3/h5-7,12H,4,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVHCJHNQOLOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)N(C1)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401160116 | |

| Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96449-63-7 | |

| Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96449-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxo-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401160116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.